(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone
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Overview
Description
(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone: is a brominated aromatic ketone with significant applications in scientific research and industry. This compound is characterized by the presence of bromine atoms and a hydroxyl group on a phenyl ring, which is further connected to another phenyl group through a carbonyl (C=O) group.
Synthetic Routes and Reaction Conditions:
Bromination and Hydroxylation: The compound can be synthesized through the bromination of 4-hydroxybenzophenone followed by further bromination to introduce the third bromine atom at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Large-scale production typically involves optimized conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution Reactions: Bromine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions.
Major Products Formed: Oxidation can yield 3,5-dibromo-4-hydroxybenzoic acid, while reduction can produce 3,5-dibromo-4-hydroxybenzyl alcohol.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone: is unique due to its specific arrangement of bromine and hydroxyl groups. Similar compounds include:
4-Bromobenzophenone: Lacks the additional bromine atoms.
3,5-Dibromophenol: Lacks the carbonyl group.
4-Hydroxybenzophenone: Lacks bromine atoms.
These differences contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C13H8Br2O2 |
---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8Br2O2/c14-10-6-9(7-11(15)13(10)17)12(16)8-4-2-1-3-5-8/h1-7,17H |
InChI Key |
RUGSIQILWPTQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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